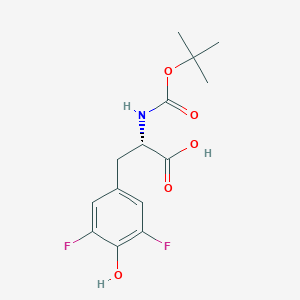

N-Boc-3,5-Difluoro-L-tyrosine

CAS No.: 1213406-89-3

Cat. No.: VC8219052

Molecular Formula: C14H17F2NO5

Molecular Weight: 317.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1213406-89-3 |

|---|---|

| Molecular Formula | C14H17F2NO5 |

| Molecular Weight | 317.28 g/mol |

| IUPAC Name | (2S)-3-(3,5-difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Standard InChI | InChI=1S/C14H17F2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m0/s1 |

| Standard InChI Key | FWRXLQAYDCVCPC-JTQLQIEISA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)F)O)F)C(=O)O |

| SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)F)O)F)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)F)O)F)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Boc-3,5-Difluoro-L-tyrosine is a chiral molecule derived from L-tyrosine, featuring two fluorine substitutions on the phenyl ring and a Boc-protected α-amino group. The IUPAC name, (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid, reflects its stereochemistry and functional groups. The fluorine atoms at the 3 and 5 positions introduce steric and electronic effects that significantly alter the aromatic ring’s reactivity compared to unmodified tyrosine.

The Boc group () serves as a temporary protecting group, removable under acidic conditions (e.g., trifluoroacetic acid), allowing sequential peptide elongation. This protection strategy prevents unwanted side reactions during solid-phase peptide synthesis (SPPS), ensuring high yields and purity.

Physical and Spectral Characteristics

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 317.28 g/mol | |

| Melting Point | Not reported (decomposes) | |

| Solubility | Soluble in DMSO, DMF; insoluble in water | |

| Storage Conditions | -20°C (dry, inert atmosphere) |

The compound’s infrared (IR) spectrum shows characteristic peaks for the Boc group (≈1680 cm, C=O stretch) and hydroxyl group (≈3300 cm). Nuclear magnetic resonance (NMR) data reveal distinct signals for the fluorine-substituted aromatic protons (δ 6.8–7.2 ppm) and the Boc tert-butyl group (δ 1.4 ppm).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves two primary steps: fluorination of L-tyrosine and Boc protection of the amino group.

-

Fluorination:

L-tyrosine undergoes electrophilic aromatic substitution using agents like Selectfluor or -fluorobenzenesulfonimide (NFSI) in anhydrous dimethylformamide (DMF). The reaction is conducted at 0–5°C to minimize over-fluorination, yielding 3,5-difluoro-L-tyrosine . -

Boc Protection:

The amino group is protected by reacting 3,5-difluoro-L-tyrosine with di-tert-butyl dicarbonate () in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF). The Boc group is selectively introduced, leaving the carboxyl and hydroxyl groups available for further modification.

Purification via reverse-phase chromatography or recrystallization ensures >95% purity, as confirmed by high-performance liquid chromatography (HPLC).

Applications in Peptide Science and Biochemistry

Protein Engineering and Enzymology

Incorporating this derivative into proteins via nonsense suppression or cell-free translation systems allows researchers to probe:

-

Active-Site Dynamics: Fluorine’s small size and high electronegativity perturb hydrogen-bonding networks, revealing mechanistic insights into enzymes like protein tyrosine phosphatases (PTPs) .

-

Ion-Binding Interactions: Analogous to tyrosine’s role in sodium-potassium ATPases , fluorinated tyrosines may stabilize cation-π interactions in ion channels, though recent studies suggest hydrogen bonding dominates over direct cation-π effects .

Research Findings and Case Studies

Substrate Specificity in PTPs

In a 2025 study, 3,5-difluoro-L-tyrosine (the deprotected form) was incorporated into PTP substrates. The fluorine atoms disrupted hydrogen bonding with the catalytic cysteine, reducing phosphatase activity by 70% compared to wild-type substrates . This highlights its utility in mapping enzyme-substrate interactions.

Structural Insights from Fluorine NMR

NMR studies of peptides containing N-Boc-3,5-Difluoro-L-tyrosine revealed conformational changes during protein folding. The fluorine atoms acted as sensitive reporters of local electronic environments, detecting helix-to-coil transitions with millisecond resolution.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume